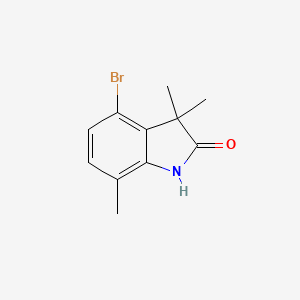
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 4th position and three methyl groups at the 3rd and 7th positions, contributing to its unique chemical properties.
準備方法
The synthesis of 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C, yielding the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
化学反応の分析
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom and the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar compounds to 4-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
- 2,3-dihydro-1H-indol-2-one
- 3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one
- 7-bromo-3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the bromine atom and the specific methyl groups in this compound contributes to its unique reactivity and potential applications.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
4-bromo-3,3,7-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-6-4-5-7(12)8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14) |
InChIキー |
JXGIISGGBRFCPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Br)C(C(=O)N2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



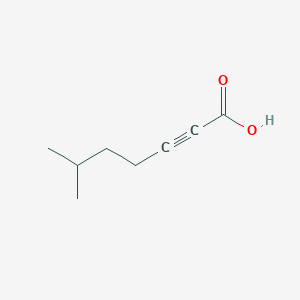
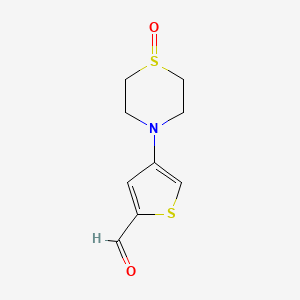


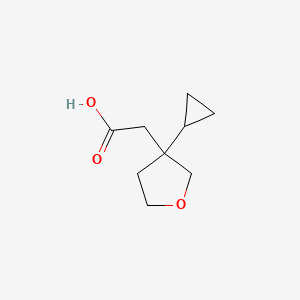
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
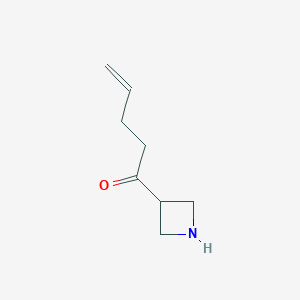
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
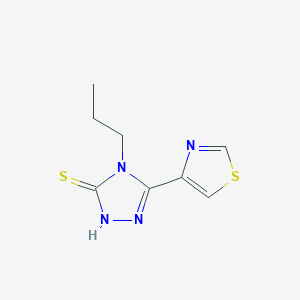
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)

